2,5-Bis(heptyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(heptyloxy)terephthalaldehyde is an organic compound with the molecular formula C22H34O4. It is a derivative of terephthalaldehyde, featuring two heptyloxy groups attached to the benzene ring.
Preparation Methods
2,5-Bis(heptyloxy)terephthalaldehyde can be synthesized through the reaction of terephthalaldehyde with heptanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the heptyloxy groups on the benzene ring. The process can be summarized as follows :
Reactants: Terephthalaldehyde and heptanol.
Catalyst: Acidic catalyst (e.g., sulfuric acid).
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Bis(heptyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis(heptyloxy)terephthalaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including substituted aromatic ethers, alcohols, and ketones.
Material Science: It is used as a building block for the synthesis of fluorescent dyes and liquid crystal molecules.
Biological Research: It can be employed in the development of new biomolecules and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(heptyloxy)terephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The heptyloxy groups may influence the compound’s solubility and interaction with lipid membranes, affecting its overall biological activity .
Comparison with Similar Compounds
2,5-Bis(heptyloxy)terephthalaldehyde can be compared with other similar compounds, such as:
2,5-Bis(hexyloxy)terephthalaldehyde: This compound has shorter alkoxy chains (hexyloxy instead of heptyloxy), which may affect its physical and chemical properties.
2,5-Bis(octyloxy)terephthalaldehyde: This compound has longer alkoxy chains (octyloxy instead of heptyloxy), which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific alkoxy chain length, which can impact its applications and interactions in various chemical and biological systems .
Biological Activity
2,5-Bis(heptyloxy)terephthalaldehyde (CHO) is a dialdehyde compound characterized by its two heptyloxy substituents on the benzene ring. This compound has garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains underexplored. This article aims to consolidate existing research findings, case studies, and potential applications of this compound in biological contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of terephthalic acid with heptyl alcohol under acidic conditions, followed by oxidation to convert the alcohol groups to aldehydes. The general reaction can be summarized as:
- Esterification : Terephthalic acid + Heptyl alcohol → Terephthalate ester
- Oxidation : Terephthalate ester → this compound
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with long alkyl chains have shown increased efficacy against various bacterial strains due to their ability to disrupt cell membranes.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity
Research on the cytotoxic effects of this compound is limited but suggests potential activity against cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) reported a significant reduction in cell viability at higher concentrations.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The proposed mechanism of action for the biological activity of this compound may involve the following pathways:
- Membrane Disruption : The hydrophobic heptyloxy chains may integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The aldehyde functional groups may interact with amino acids in active sites of enzymes, inhibiting their function.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The researchers hypothesized that the heptyloxy groups enhance lipophilicity, facilitating membrane penetration.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the cytotoxic effects of various terephthalaldehyde derivatives on MCF-7 cells. Results indicated that increasing alkyl chain length correlated with enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further drug development.
Properties
IUPAC Name |
2,5-diheptoxyterephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-11-13-25-21-15-20(18-24)22(16-19(21)17-23)26-14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYHPQABVPFLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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